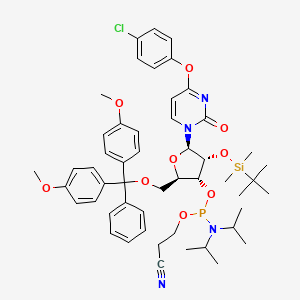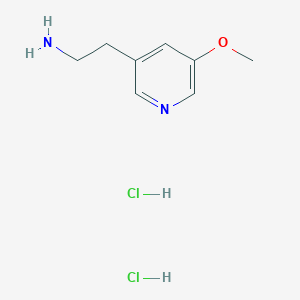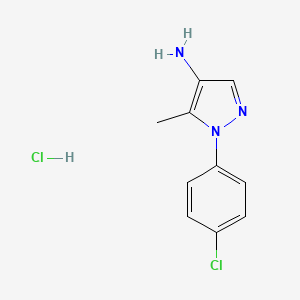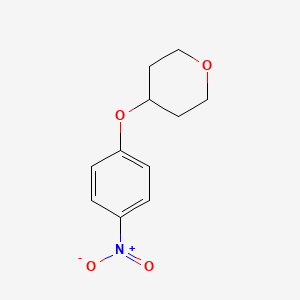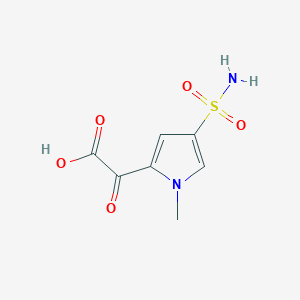
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid
Descripción general
Descripción
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid, also known as MSA or pyrrolidonecarboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSA is a derivative of pyrrolidone, which is a five-membered lactam ring containing nitrogen. The sulfamoyl group attached to the pyrrolidone ring increases the compound's water solubility and enhances its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Efectos Bioquímicos Y Fisiológicos
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to have various biochemical and physiological effects on cells and tissues. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can also modulate the activity of immune cells, such as macrophages and T cells, by altering their cytokine production and phagocytic activity. In addition, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is its water solubility, which makes it easy to dissolve in aqueous solutions and allows for its use in various biological assays. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has some limitations for lab experiments, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful optimization of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid concentration and administration route is necessary to ensure its effectiveness and safety.
Direcciones Futuras
There are several future directions for research on 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid. One area of interest is the development of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid's potential as a plant growth regulator and its effects on crop yield and quality. Additionally, the incorporation of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid into biomaterials and its effects on their properties and biocompatibility warrant further investigation. Overall, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid's diverse applications and potential for various fields make it an exciting area of research.
Aplicaciones Científicas De Investigación
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been used as a plant growth regulator to enhance crop yield and quality. In material science, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been incorporated into polymers to improve their mechanical properties and biocompatibility.
Propiedades
IUPAC Name |
2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-9-3-4(15(8,13)14)2-5(9)6(10)7(11)12/h2-3H,1H3,(H,11,12)(H2,8,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEONOUVTRMBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



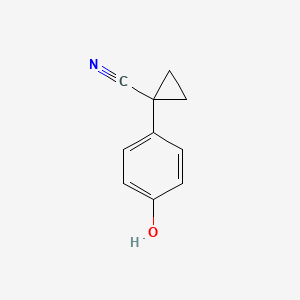
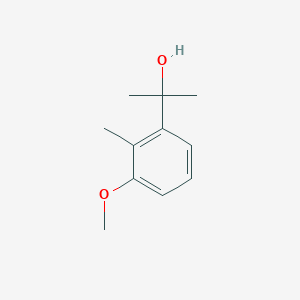
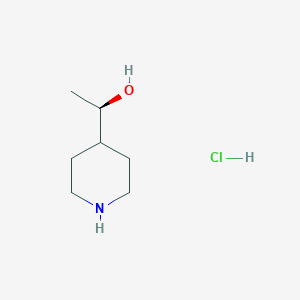
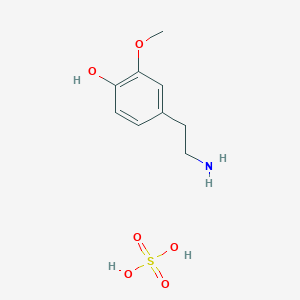
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
